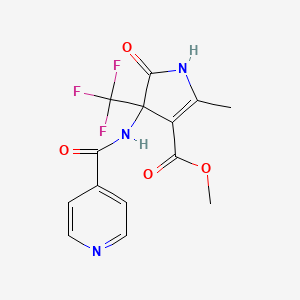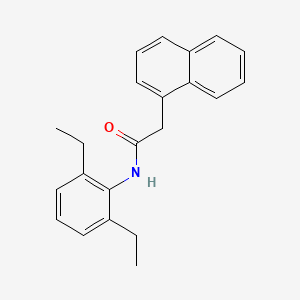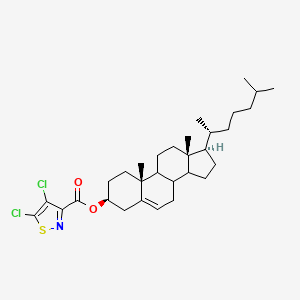![molecular formula C13H15N5O2 B11072892 Urea, 1-(3,5-dimethyl-[1,2,4]triazol-4-yl)-3-(4-methylbenzoyl)-](/img/structure/B11072892.png)
Urea, 1-(3,5-dimethyl-[1,2,4]triazol-4-yl)-3-(4-methylbenzoyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)-N’-(4-METHYLBENZOYL)UREA is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in various fields such as agriculture, medicine, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)-N’-(4-METHYLBENZOYL)UREA typically involves the reaction of 3,5-dimethyl-1,2,4-triazole with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with urea to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)-N’-(4-METHYLBENZOYL)UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous conditions.
Substitution: Electrophiles like alkyl halides, nucleophiles like amines; often in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)-N’-(4-METHYLBENZOYL)UREA would depend on its specific application. For instance, if it exhibits antimicrobial activity, it might target bacterial cell walls or interfere with essential enzymes. In medicinal applications, it could interact with specific receptors or signaling pathways to exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)-N’-(4-CHLOROBENZOYL)UREA
- N-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)-N’-(4-METHOXYBENZOYL)UREA
Comparison
Compared to similar compounds, N-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)-N’-(4-METHYLBENZOYL)UREA might exhibit unique properties such as enhanced stability, higher biological activity, or improved solubility. These differences can be attributed to the specific substituents on the triazole and benzoyl moieties, which influence the compound’s overall behavior and interactions.
Propiedades
Fórmula molecular |
C13H15N5O2 |
|---|---|
Peso molecular |
273.29 g/mol |
Nombre IUPAC |
N-[(3,5-dimethyl-1,2,4-triazol-4-yl)carbamoyl]-4-methylbenzamide |
InChI |
InChI=1S/C13H15N5O2/c1-8-4-6-11(7-5-8)12(19)14-13(20)17-18-9(2)15-16-10(18)3/h4-7H,1-3H3,(H2,14,17,19,20) |
Clave InChI |
VPRIQCAERDYXDJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)NC(=O)NN2C(=NN=C2C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1-Dichloro-7a-methyl-7-phenyl-1a-(thiophen-2-yl)-1,1a,7,7a-tetrahydrocyclopropa[b]chromene](/img/structure/B11072811.png)

![N-[4-(2-amino-2-oxoethoxy)phenyl]-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B11072827.png)

![ethyl 3-(4-methoxyphenyl)-3-[({5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetyl)amino]propanoate](/img/structure/B11072832.png)
![N-(3-fluoro-2-methylphenyl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11072838.png)
![1-(3,4-Dimethoxyphenyl)[1]benzofuro[2,3-e][2,1]benzoxazole](/img/structure/B11072843.png)
![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-N-(4-iodophenyl)acetamide](/img/structure/B11072847.png)

![2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-(6-cyano-1,3-benzodioxol-5-yl)acetamide](/img/structure/B11072852.png)
![N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-6-sulfonamide](/img/structure/B11072871.png)

![2-{4-[(4-bromophenyl)amino]-4-(4,4-dimethyl-2,6-dioxocyclohexylidene)butyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11072887.png)
![2H-Pyrrolo[2,3-b]indole-1-carbothioic acid, 3a,8a-dimethyl-3,3a,8,8a-tetrahydro-, allylamide](/img/structure/B11072893.png)
